Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757154
InChI: InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-7-5-9-15-8-4-6-12/h4-9,12H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)NCCCOCCCN
Molecular Formula: C11H24N2O3
Molecular Weight: 232.32 g/mol

Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC13757154

Molecular Formula: C11H24N2O3

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C11H24N2O3
Molecular Weight 232.32 g/mol
IUPAC Name tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate
Standard InChI InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-7-5-9-15-8-4-6-12/h4-9,12H2,1-3H3,(H,13,14)
Standard InChI Key JZMHGKBLFXNFDR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCOCCCN
Canonical SMILES CC(C)(C)OC(=O)NCCCOCCCN

Introduction

Chemical Identification and Structural Analysis

Nomenclature and Synonyms

The compound is systematically named tert-butyl NN-[3-(3-aminopropoxy)propyl]carbamate under IUPAC guidelines . Common synonyms include:

  • Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester

  • tert-Butyl (3-(3-aminopropoxy)propyl)carbamate

  • SCHEMBL4415276 .

Molecular Structure

The molecular structure (Figure 1) comprises a tert-butyl carbamate group linked to a propyl chain with a 3-aminopropoxy substituent. The SMILES notation is CC(C)(C)OC(=O)NCCCOCCCN\text{CC(C)(C)OC(=O)NCCCOCCCN}, and the InChIKey is JZMHGKBLFXNFDR-UHFFFAOYSA-N .

Table 1: Key Identifiers and Computed Properties

PropertyValueSource
CAS Number848419-01-2
Molecular FormulaC11H24N2O3\text{C}_{11}\text{H}_{24}\text{N}_{2}\text{O}_{3}
Molecular Weight232.32 g/mol
XLogP3-AA0.6
Hydrogen Bond Donors2
Rotatable Bonds9

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via carbamate formation reactions. A common method involves reacting 3-(3-aminopropoxy)propylamine with tert-butyl carbamate-forming reagents such as di-tert-butyl dicarbonate (Boc anhydride). Optimized procedures report yields of 77–96% under mild conditions (e.g., room temperature, dichloromethane solvent).

Yield Optimization

Key factors influencing yield include:

  • Stoichiometry: A 1:1 molar ratio of amine to Boc anhydride minimizes side products.

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.

  • Reaction Time: Completion typically occurs within 4–6 hours.

Physicochemical Properties

Stability and Reactivity

The tert-butyl carbamate group provides stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid) . The primary amine moiety enables further functionalization via alkylation or acylation.

Spectroscopic Data

  • IR Spectroscopy: Characteristic peaks include N-H stretches (3300–3500 cm1^{-1}) and carbonyl vibrations (1680–1720 cm1^{-1}) .

  • NMR: 1H^1\text{H} NMR signals at δ 1.4 ppm (tert-butyl), δ 3.3–3.6 ppm (propoxy chain), and δ 2.7 ppm (amine protons) .

Applications and Uses

Pharmaceutical Intermediates

Carbamates are widely used to protect amines during multistep syntheses. This compound’s dual functionality makes it valuable for producing:

  • Anticancer Agents: As a linker in prodrugs targeting tumor microenvironments.

  • Neurological Drugs: For modulating blood-brain barrier permeability.

Material Science

The propoxy-amine chain facilitates coordination with metal ions, enabling applications in:

  • Catalysis: As ligands in transition-metal complexes.

  • Polymer Modification: Enhancing solubility or crosslinking in resins.

SupplierLocationPurity
Amadis Chemical CompanyChina>98%
Shanghai Haohong PharmaceuticalChina>95%
BioPharmaMatrix, Inc.ChinaCustom

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